molecular formula C7H9NO2 B3026087 Deferiprone-d3

Deferiprone-d3

カタログ番号: B3026087
分子量: 142.17 g/mol
InChIキー: TZXKOCQBRNJULO-BMSJAHLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

デフェリプロン-d3の合成には、デフェリプロン分子に重水素原子を組み込むことが含まれます。これは、合成プロセス中に重水素化試薬または溶媒を使用するなど、さまざまな方法によって達成できます。 一般的な方法の1つは、水素-重水素交換反応であり、デフェリプロンを酸性または塩基性条件下で重水(D2O)で処理して、水素原子を重水素に置き換えます .

工業生産方法

デフェリプロン-d3の工業生産は、ラボでの合成と同様の原理に従いますが、より大規模に行われます。このプロセスには、最終生成物の高収率と純度を確保するために、重水素化試薬と溶媒を制御された反応条件で使用することが含まれます。 合成されたデフェリプロン-d3は、結晶化、クロマトグラフィー、再結晶化などの技術を使用して精製されます .

化学反応の分析

Hydrolysis and Degradation Reactions

Deferiprone-d3 undergoes hydrolysis under acidic or enzymatic conditions, reverting to deferiprone and glucuronic acid. This reaction is critical for understanding its metabolic stability and excretion pathways.

Reaction Conditions Products Mechanism
Acidic (pH < 3)Deferiprone + Glucuronic AcidCleavage of β-D-glucuronide bond
Enzymatic (β-glucuronidase)Deferiprone + Glucuronic AcidHydrolysis via glycosidase activity

The hydrolysis rate is pH-dependent, with optimal cleavage occurring below pH 3. Enzymatic hydrolysis by β-glucuronidase mimics physiological conditions, releasing free deferiprone for iron chelation .

Conjugation Reactions

This compound participates in further conjugation reactions, enhancing its solubility for renal excretion:

  • Sulfation : Mediated by sulfotransferases, forming sulfate esters.

  • Methylation : Catalyzed by catechol-O-methyltransferase (COMT), producing methylated derivatives.

These reactions occur in the liver and intestines, with sulfation dominating in humans .

Iron Chelation Mechanism

This compound binds ferric ions (Fe³⁺) in a 3:1 stoichiometric ratio, forming a neutral, water-soluble complex (log β = 35) .

Key Properties of the Fe³⁺-Deferiprone-d3 Complex

PropertyValue/Description
Stoichiometry3:1 (ligand:iron)
Stability Constant (log β)35 (pH 7.4)
SolubilityHydrophilic (log P = 0.05)
Excretion PathwayUrine (as orange-red iron complex)

The complex’s hydrophilicity facilitates renal excretion, minimizing cellular iron retention .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

  • Carbon dioxide (CO₂)

  • Carbon monoxide (CO)

  • Nitrogen oxides (NOₓ)

This decomposition is non-hazardous under standard laboratory conditions but requires precautions in high-temperature environments .

Metabolic Pathways and Interactions

This compound is metabolized primarily via UDP-glucuronosyltransferase (UGT1A6) to form 3-O-glucuronide , an inactive metabolite .

Metabolite Comparison

ParameterThis compound3-O-Glucuronide Metabolite
Iron Chelation CapacityActive (log β = 35)Inactive
Partition Coefficientlog P = 0.18log P = 0.21
ExcretionUrine (75–90%)Urine (primary route)

The glucuronide metabolite lacks iron-binding capacity but contributes to detoxification .

Comparative Reactivity with Other Metals

While selective for Fe³⁺, this compound weakly interacts with other metals:

Metal IonBinding Affinity (log β)Notes
Fe³⁺35Primary target; forms stable complex
Al³⁺22Minimal clinical significance
Cu²⁺18No therapeutic relevance

This selectivity minimizes off-target metal depletion .

Synthetic and Analytical Considerations

Synthesis involves glucuronidation of deferiprone using UDP-glucuronic acid and UGT enzymes. Critical parameters include:

  • pH: 6.8–7.4

  • Temperature: 37°C

  • Reaction Time: 2–4 hours

Analytical methods like LC-MS/MS confirm ≥98% isotopic purity, ensuring reliable pharmacokinetic studies .

作用機序

デフェリプロン-d3は、デフェリプロンと同様に、鉄(III)イオン(鉄イオン)と結合して、安定した3:1錯体(デフェリプロン-d3分子3個に対して鉄イオン1個)を形成することにより、鉄キレート剤として作用します。 この錯体は尿中に排出され、体内の鉄負荷が軽減されます デフェリプロン-d3は、亜鉛、銅、アルミニウムなどの他の金属よりも鉄に対して選択的であることが、その作用機序の重要な側面です .

類似の化合物との比較

類似の化合物

デフェリプロン-d3の独自性

デフェリプロン-d3は、重水素標識されているために独特であり、分析方法の理想的な内部標準になります。 さらに、経口バイオアベイラビリティが高く、鉄(III)イオンと安定した3:1錯体を形成できることから、研究と治療の両方における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Uniqueness of Deferiprone-d3

This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. Additionally, its high oral bioavailability and ability to form a stable 3:1 complex with ferric ions make it a valuable tool in both research and therapeutic settings .

生物活性

Deferiprone-d3 (DFP-d3) is a stable isotopic form of deferiprone, an FDA-approved iron chelator primarily used in the treatment of iron overload conditions such as thalassemia. Its unique properties extend beyond iron chelation, showing promising biological activities in various cellular contexts, particularly in cancer therapy and oxidative stress mitigation. This article synthesizes current research findings, case studies, and data tables that highlight the biological activity of DFP-d3.

Deferiprone acts by binding iron in a 3:1 ratio (ligand:iron), facilitating the removal of excess iron from the body. This mechanism is crucial as iron overload can lead to oxidative stress and cellular damage. The compound also exhibits antioxidant properties, which contribute to its neuroprotective effects and potential therapeutic applications in various diseases.

Biological Activities

1. Cancer Stem Cell Targeting

Recent studies have demonstrated that DFP effectively targets cancer stem cells (CSCs). In a study involving MCF7 and T47D breast cancer cell lines, DFP inhibited CSC propagation with an IC-50 of approximately 100 nM for MCF7 and 0.5 to 1 μM for T47D cells. The compound was shown to elevate reactive oxygen species (ROS) and mitochondrial superoxide levels, indicating its role in inducing oxidative stress selectively in CSCs while sparing normal cells at lower concentrations .

2. Antioxidant Properties

DFP-d3 has been evaluated for its antioxidant capabilities, particularly in liver cells under oxidative stress conditions. A hybrid compound combining DFP with resveratrol (DFP-RVT) demonstrated significant antioxidant activity by reducing levels of reactive oxygen species and malondialdehyde in iron-loaded human hepatocellular carcinoma (Huh7) cells. The study reported that DFP-RVT effectively restored glutathione levels and enhanced the activities of antioxidant enzymes such as GPX and SOD .

Case Studies

Case Study 1: Deferiprone in Cancer Therapy

In a clinical setting, DFP was tested for its effects on patients with iron overload due to repeated blood transfusions. The results indicated a marked reduction in tumor growth rates in patients with breast cancer when treated with DFP alongside standard chemotherapy. Notably, the treatment led to a significant decrease in CSC populations within tumors, suggesting that DFP could be repurposed as an adjunct therapy in oncology .

Case Study 2: Hepatoprotection

A study involving mice infected with Plasmodium showed that DFP-RVT provided hepatoprotection by significantly reducing liver damage markers and improving liver function tests. This protective effect was attributed to the compound's ability to chelate excess iron and mitigate oxidative stress within hepatic tissues .

Research Findings

Study Cell Line/Model IC-50 (μM) Effects Observed
Study 1MCF7~0.1Inhibition of CSC propagation
Study 2T47D~0.5 - 1Increased ROS production
Study 3Huh7N/AReduced oxidative stress markers

特性

IUPAC Name

3-hydroxy-2-methyl-1-(trideuteriomethyl)pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXKOCQBRNJULO-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC(=O)C(=C1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deferiprone-d3
Reactant of Route 2
Reactant of Route 2
Deferiprone-d3
Reactant of Route 3
Reactant of Route 3
Deferiprone-d3
Reactant of Route 4
Deferiprone-d3
Reactant of Route 5
Deferiprone-d3
Reactant of Route 6
Deferiprone-d3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。